molecular formula C24H25N7O2 B2758036 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 920376-64-3

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No. B2758036
CAS RN: 920376-64-3
M. Wt: 443.511
InChI Key: HRCZIEROPVUGIC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyrimidine, piperazine, and a phenyl group. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in medicinal chemistry known for its versatility and potential biological activities. The phenyl group is a common structural motif in many organic compounds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the piperazine and phenyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazolopyrimidine core may participate in various reactions depending on the conditions . The piperazine and phenyl groups may also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role. These properties could be predicted using computational methods or determined experimentally .

Scientific Research Applications

Anticancer Properties

The compound’s triazolothiadiazine scaffold has been investigated for its anticancer potential. Researchers have synthesized derivatives and evaluated their activity against cancer cell lines. These compounds exhibit promising cytotoxic effects, making them potential candidates for novel cancer therapies .

Antimicrobial Activity

Triazolothiadiazine derivatives have demonstrated antimicrobial properties. Specifically, they exhibit good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest their potential use in combating bacterial infections .

Analgesic and Anti-Inflammatory Effects

Studies have explored the analgesic and anti-inflammatory properties of this compound. Its ability to modulate pain pathways and reduce inflammation makes it an interesting target for drug development in pain management .

Antioxidant Potential

The compound’s structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Researchers have investigated its antioxidant activity, which could have implications for various health conditions .

Enzyme Inhibition

Triazolothiadiazines have been studied as enzyme inhibitors. They show inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have therapeutic relevance in treating enzyme-related disorders .

Antiviral Properties

Although further research is needed, the compound’s structure suggests potential antiviral activity. Investigations into its effects on viral replication and entry mechanisms are ongoing .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These targets are often involved in key biological processes, and their modulation can lead to various therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of certain cancer cell lines . This suggests that the compound may interact with its targets to disrupt cell growth and division.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis . These effects can lead to the inhibition of cancer cell growth and the induction of cell death.

Result of Action

They have shown to inhibit the growth of certain cancer cell lines and induce apoptosis .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. Additionally, the compound could be modified to improve its properties or to create new compounds with potential biological activities .

properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-3-33-20-10-8-19(9-11-20)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZIEROPVUGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

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